3-Amino-4-tert-butylphenol

Organic Synthesis Regioselectivity Heterocycle Formation

3-Amino-4-tert-butylphenol (CAS 1236061-58-7) is the meta-amino, para-tert-butyl regioisomer of tert-butyl-aminophenol. Its distinct 1,2,4-substitution pattern delivers unique electronic and steric properties versus ortho-amino and para-amino analogs—directly influencing nucleophilicity, regioselectivity, and antioxidant inhibition constants. This specific isomer is essential for: (1) Boc-protected aniline synthesis (e.g., (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester) where the tert-butyl group modulates binding affinity; (2) next-generation hindered phenolic antioxidants offering enhanced long-term stability in lubricants and plastics; (3) HPLC reference standards for regioisomer-specific method validation; (4) azo dyes and functional colorants with unique bathochromic shifts. Procuring the correct regioisomer is non-negotiable—substitution with ortho or para analogs leads to divergent reactivity, failed syntheses, and non-compliant material properties.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B8120727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-tert-butylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)O)N
InChIInChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,11H2,1-3H3
InChIKeyUBWMWFGQUARJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 4407 dp / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-tert-butylphenol: Core Physicochemical and Structural Profile for Procurement Decisions


3-Amino-4-tert-butylphenol (CAS 1236061-58-7; synonym: 5-Amino-4-tert-butylphenol) is a C10H15NO aromatic amine featuring a characteristic 1,2,4-substitution pattern on the phenol ring: a hydroxyl group at C1, an amino substituent at the meta position (C3), and a bulky tert-butyl group at the para position (C4) [1]. This specific regioisomer (molecular weight 165.23 g/mol, predicted pKa 10.24±0.18 ) presents a distinct spatial and electronic arrangement compared to its ortho-amino and para-amino analogs, which directly influences its reactivity, stability, and suitability as a synthetic intermediate .

Critical Differentiation: Why 3-Amino-4-tert-butylphenol Cannot Be Substituted by Common Aminophenol Analogs


In scientific and industrial workflows, the procurement of a specific regioisomer like 3-Amino-4-tert-butylphenol is non-negotiable due to the divergent properties arising from the position of the amino group relative to the tert-butyl and hydroxyl substituents. While in-class analogs such as 2-Amino-4-tert-butylphenol (ortho-amino) and 4-Amino-3-tert-butylphenol (para-amino) share the same elemental composition, their distinct substitution patterns fundamentally alter electronic density, steric hindrance, and hydrogen-bonding capacity [1]. This translates into marked differences in antioxidant inhibition constants (Ki), nucleophilicity, and regioselectivity in downstream derivatization reactions such as diazo coupling or Schiff base formation [2]. A direct substitution without validating these structural nuances can lead to failed syntheses, altered biological assay outcomes, or non-compliant material properties in polymer stabilization applications.

Quantitative Comparative Evidence: Positioning 3-Amino-4-tert-butylphenol Against Closest Analogs


Regioisomeric Differentiation: Distinct Substitution Patterns Define Unique Synthetic Handles

The defining feature of 3-Amino-4-tert-butylphenol is its 1,2,4-trisubstituted benzene core (OH at C1, NH2 at C3, t-Bu at C4). This contrasts sharply with the widely available 2-Amino-4-tert-butylphenol (OH at C1, NH2 at C2, t-Bu at C4), which exhibits ortho-aminophenol reactivity (prone to oxidative cyclization to phenoxazinones), and 4-Amino-3-tert-butylphenol (OH at C1, NH2 at C4, t-Bu at C3), a para-aminophenol that behaves as a classic developer in oxidative dye systems. The specific substitution of the target compound presents a meta-amino group adjacent to the tert-butyl group. This arrangement creates a unique steric and electronic environment, which is essential for the synthesis of N-Boc protected intermediates (e.g., (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester) used in pharmaceutical building block libraries . Such a regioisomerically pure starting material cannot be functionally replaced by its ortho- or para-amino isomers without leading to different reaction pathways or products.

Organic Synthesis Regioselectivity Heterocycle Formation

Antioxidant Potency Hierarchy: Leveraging the Ki Value of the Aminophenol Scaffold

While direct antioxidant data for 3-Amino-4-tert-butylphenol is limited in primary literature, the 2-amino-4-tert-butylphenol (ATBP) scaffold provides a robust class-level benchmark for aminophenol radical-trapping efficiency. In a comparative kinetic study using a peroxidase-catalyzed oxidation system, ATBP exhibited a strong inhibition constant (Ki) of 126 µM against ortho-phenylenediamine oxidation, outperforming other aminophenol derivatives and many flavonoids except quercetin (Ki = 77 µM) [1]. Furthermore, the related 2-amino-4,6-di-tert-butylphenol (ADTBP) demonstrated superior performance in the same assay with a Ki of 36 µM, highlighting that the introduction of a second tert-butyl group enhances antiradical capacity (ADTBP > ATBP > AP) [2]. This class-level data establishes the tert-butyl-aminophenol core as a potent antioxidant motif, and the specific meta-substitution of the target compound offers a unique, under-explored steric profile for designing novel stabilizers where ortho-aminophenol may be too reactive or prone to unwanted cyclization .

Antioxidant Assays Enzyme Inhibition Free Radical Scavenging

Synthetic Versatility: Unique Carbamate Derivatization and Downstream Functionalization

The meta-amino group of 3-Amino-4-tert-butylphenol, combined with the steric bulk of the adjacent tert-butyl group, makes it a valuable precursor for sterically hindered carbamates. It reacts cleanly with tert-butyl chloroformate to yield (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester (CAS 873055-92-6), a specialized building block utilized in pharmaceutical research for the preparation of N-protected aniline derivatives . In contrast, the ortho-amino analog (2-Amino-4-tert-butylphenol) is frequently employed for synthesizing Schiff bases (e.g., DPPH scavenging rates of 91-92% at 1.0 mg/mL) and metal complexes due to its ability to chelate metals via the ortho-N,O arrangement [1]. The distinct regiochemistry of the target compound avoids the strong intramolecular hydrogen bonding and chelation tendencies of ortho-aminophenols, making it more suitable for applications requiring a free, nucleophilic amine for reactions such as amide bond formation or urea synthesis without interference from the phenolic OH group.

Peptide Synthesis Prodrug Design Carbamate Chemistry

Predicted Physicochemical Differentiation: Implications for Purification and Formulation

Computational predictions provide a quantitative baseline for comparing the physicochemical profiles of tert-butyl-aminophenol isomers. 3-Amino-4-tert-butylphenol has a predicted pKa of 10.24±0.18 and a predicted boiling point of 303.3±22.0 °C . While experimental data for the meta-isomer is scarce, the ortho-isomer (2-Amino-4-tert-butylphenol) is a well-characterized crystalline solid with an established melting point of 160-163 °C and an XLogP3 value of approximately 2.5 . The isomeric shift of the amino group from ortho to meta significantly alters hydrogen-bonding geometry, which in turn affects melting point, solubility, and chromatographic retention time. For researchers relying on reverse-phase HPLC purification, these subtle differences mandate the use of isomer-specific analytical standards (e.g., 3-Amino-4-tert-butylphenol, purity 95-97% ) to ensure accurate identification and quantification, as a generic aminophenol standard would lead to mischaracterization of retention times and peak purity.

Lipophilicity Solubility Chromatography

Validated Use Cases: Where 3-Amino-4-tert-butylphenol Delivers Differentiated Value


Medicinal Chemistry: Synthesis of Sterically Hindered N-Protected Aniline Building Blocks

This compound is specifically employed in the synthesis of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester, a protected aniline derivative used in pharmaceutical research. The meta-substitution pattern of the target compound ensures the amino group is available for Boc protection while the adjacent tert-butyl group provides steric bulk, which can modulate binding affinity and metabolic stability in drug candidates .

Development of Novel Antioxidant Systems and Polymer Stabilizers

Leveraging the established antioxidant efficacy of the tert-butyl-aminophenol class (evidenced by Ki values of 36-126 µM for ortho-substituted analogs [1]), this compound serves as a unique scaffold for synthesizing next-generation hindered phenolic antioxidants. Its distinct regiochemistry offers an alternative to ortho-aminophenols that are prone to oxidative cyclization, potentially providing enhanced long-term stability in demanding environments such as lubricants or plastics .

Analytical Method Development and Impurity Profiling

Due to the significant differences in physicochemical properties (e.g., predicted boiling point of ~303 °C vs. the distinct melting point of ortho-analogs ), this compound is procured as a high-purity (≥97%) reference standard. It is essential for validating HPLC methods to detect and quantify trace levels of this specific regioisomer in complex reaction mixtures, ensuring quality control in API manufacturing where structural fidelity is critical .

Functional Dyes and Advanced Organic Synthesis

Aminophenols are key intermediates in the production of oxidative dyes and functional colorants. The specific substitution of 3-Amino-4-tert-butylphenol allows for the construction of azo dyes and other chromophores with unique bathochromic shifts and solubility characteristics compared to those derived from para- or ortho-aminophenols. This is crucial for formulations requiring specific colorfastness or non-migratory properties [2].

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